(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine

Chiral building block Enantiomeric excess Stereospecific target engagement

(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine (CAS 2488870-67-1) is a chiral, cis-configured 2,5-disubstituted pyrrolidine building block with the molecular formula C₁₃H₁₆FN and a molecular weight of 205.27 g/mol. It features a cyclopropyl group at the 2-position and a 4-fluorophenyl substituent at the 5-position on a saturated five-membered nitrogen heterocycle.

Molecular Formula C13H16FN
Molecular Weight 205.27 g/mol
Cat. No. B13630543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine
Molecular FormulaC13H16FN
Molecular Weight205.27 g/mol
Structural Identifiers
SMILESC1CC1C2CCC(N2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H16FN/c14-11-5-3-10(4-6-11)13-8-7-12(15-13)9-1-2-9/h3-6,9,12-13,15H,1-2,7-8H2/t12-,13+/m1/s1
InChIKeyMEYVGASQKSJGTG-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine – Structural Identity and Procurement Baseline for Chiral Pyrrolidine Research


(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine (CAS 2488870-67-1) is a chiral, cis-configured 2,5-disubstituted pyrrolidine building block with the molecular formula C₁₃H₁₆FN and a molecular weight of 205.27 g/mol . It features a cyclopropyl group at the 2-position and a 4-fluorophenyl substituent at the 5-position on a saturated five-membered nitrogen heterocycle. This compound belongs to a therapeutically significant scaffold class: cis-2,5-disubstituted pyrrolidines are core motifs in numerous bioactive molecules, including DPP-IV inhibitors for type II diabetes, nNOS inhibitors for neurological disorders, and muscarinic receptor modulators [1]. The defined (2R,5S) absolute stereochemistry is critical because biological target engagement with chiral pyrrolidine-containing ligands is often highly stereospecific, with enantiomeric or diastereomeric pairs exhibiting orders-of-magnitude differences in potency and selectivity [2].

1
Stereochemical control (2R,5S) enantiopure entry for stereospecific target binding studies
2
Cyclopropyl rigidity Conformational restriction and modulated amine basicity for SAR research
3
4-Fluorophenyl substitution Supports metabolic stability profiling without excessive lipophilicity

Why Generic Substitution Fails for (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine: The Hidden Costs of Stereochemical and Substituent Variability


Substituting (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine with a broadly similar '2,5-disubstituted pyrrolidine' is not a neutral procurement decision. First, stereochemistry alone can be decisive: the (2R,5S) cis-configuration defines the three-dimensional orientation of the cyclopropyl and 4-fluorophenyl pharmacophores; the enantiomeric (2S,5R) form or the trans diastereomer will present these groups in entirely different spatial arrangements to a chiral biological target, often resulting in complete loss of target engagement [1]. Second, the cyclopropyl ring imposes unique conformational rigidity and electronic properties—it restricts pyrrolidine ring puckering, alters the pKa of the adjacent secondary amine, and resists oxidative metabolism at the benzylic position more effectively than methyl or unsubstituted analogs [2]. Third, the electron-withdrawing para-fluoro substituent modulates aryl ring π-stacking and halogen-bonding interactions in ways that chloro, methyl, or unsubstituted phenyl congeners cannot replicate [3]. Because the compound is typically sourced as a single-enantiomer building block for asymmetric synthesis of drug candidates, even minor stereochemical erosion or substituent deviation propagates into diastereomeric impurity burdens downstream that invalidate pharmacological structure–activity relationships (SAR) and regulatory purity requirements.

Enantiomer / diastereomer mismatch
(2S,5R) or trans configuration may not reproduce target binding; verify absolute stereochemistry.
Alkyl substituent deviation
Methyl or unsubstituted 2-alkyl analogs lack cyclopropyl conformational restriction and pKa modulation.
Aryl ring substitution variation
4-Chlorophenyl or unsubstituted phenyl analogs may exhibit higher CYP inhibition risk and different metabolic profiles.

Quantitative Differentiation Evidence for (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine Against Closest Analogs


Stereochemical Purity Drives Pharmacological Relevance: Enantiomeric Excess vs. Racemic and Diastereomeric Pyrrolidine Mixtures

The (2R,5S) enantiomer is supplied with a certified purity of 98% (achiral purity) . While chiral HPLC-derived enantiomeric excess (ee) is not explicitly published by the vendor, the compound's procurement value rests on the established principle that cis-2,5-disubstituted pyrrolidine enantiomers exhibit divergent biological activity. For the structurally related cis-pyrrolidine alkaloid 225H, the (+)-(2R,5S) and (−)-(5S,2R) enantiomers were demonstrated to be pharmacologically distinct entities requiring independent enantioselective synthesis [1]. In the absence of a defined ee specification from a supplier, a user introducing this building block into a chiral drug candidate program assumes the risk of diastereomeric impurity carry-through, which can confound in vitro IC₅₀ and in vivo PK/PD data by 10- to >100-fold depending on the target's stereochemical discrimination ratio.

Chiral purity relevance
Class-level
(2R,5S): ≥98% achiral purity vs. Racemic / (2S,5R) / trans diastereomer >100-fold binding difference possible (class-level)
Enantiomeric purity critical for stereospecific assay interpretation
Class-level evidence; verify compound-specific ee by chiral HPLC
Chiral building block Enantiomeric excess Stereospecific target engagement

Cyclopropyl Substitution Modulates Amine Basicity Relative to Methyl and Unsubstituted Pyrrolidine Analogs

In a broader study of cyclopropyl-containing pyrrolidine-based nNOS inhibitors, the insertion of a rigid, electron-withdrawing cyclopropyl ring at the position adjacent to the pyrrolidine nitrogen was experimentally demonstrated to decrease the basicity of the neighboring amino group relative to the parent methyl-substituted and unsubstituted congeners [1]. Although pKa values for (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine itself have not been directly measured and published, the class-level inference from structurally analogous cis-3,4-pyrrolidine scaffolds is that a cyclopropyl group reduces pyrrolidine N-basicity by approximately 0.5–1.0 pKa unit compared to a methyl substituent. This altered basicity has direct consequences for the compound's protonation state at physiological pH, blood–brain barrier penetrance, and lysosomal trapping propensity when incorporated into a lead series.

Amine basicity modulation
Class-level
Est. ΔpKa: −0.5 to −1.0
vs methyl analog
Lower basicity may impact permeability and CNS exposure research
No direct pKa reported for this compound; inferred from cis-3,4-pyrrolidine nNOS SAR
Amine basicity pKa modulation Cyclopropyl electronic effect

Para-Fluoro Substituent on the Aromatic Ring Enhances Metabolic Stability Relative to Unsubstituted Phenyl and Chloro Analogs

The 4-fluorophenyl group is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the para position of a phenyl ring, while the small van der Waals radius of fluorine (1.47 Å) minimizes steric perturbation relative to hydrogen (1.20 Å) [1]. Although direct metabolic stability data (e.g., human liver microsome intrinsic clearance) for this exact compound are not publicly available, the class-level comparison against 4-chlorophenyl and unsubstituted phenyl pyrrolidine analogs consistently shows that para-fluoro substitution increases metabolic half-life by 2- to 5-fold in in vitro microsomal assays while avoiding the lipophilicity increase (ΔlogP ≈ +0.7–1.0) and CYP inhibition liability associated with 4-chloro substitution [2]. For the procurement scientist, selecting the 4-fluoro analog over the 4-chloro or unsubstituted phenyl version at the SAR exploration stage is therefore a risk mitigation decision that favors metabolic stability without introducing disproportionate off-target CYP binding.

Metabolic stability ranking
Class-level
4-F-phenyl: predicted moderate-to-high stability vs. 4-H-phenyl: lower t½; 4-Cl-phenyl: higher logP, CYP risk 2–5× longer microsomal t½ (4-F vs 4-H, class-level)
Fluorine substitution may reduce oxidative metabolism risk
Class-level fluorophenyl SAR; direct microsomal data not available for this compound
Metabolic stability Fluorine substitution Cytochrome P450

Cyclopropyl Ring Imparts Conformational Restriction and Metabolic Shielding Not Replicable by Acyclic Alkyl Substituents

The cyclopropyl group is a privileged motif in drug design because the cyclopropane C–C bonds possess partial π-character that restricts rotation, thereby locking the substituent into a single low-energy conformation and reducing the entropic penalty upon target binding [1]. In the context of cis-2,5-disubstituted pyrrolidines, replacing an ethyl, n-propyl, or i-butyl group at the 2-position with a cyclopropyl ring additionally shields the adjacent C–N bond from proteolytic and oxidative degradation. In the nNOS inhibitor series, compounds bearing a trans-cyclopropyl substituent exhibited systematically lower inhibitory activity than their parent methyl analogs, a finding that underscores the non-trivial SAR consequences of cyclopropyl incorporation and rules out trivial substitution of cyclopropyl by simple alkyl chains [2]. For (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine, this means the cyclopropyl group simultaneously defines the bioactive conformation and serves as a metabolic soft spot shield—dual functionality that linear alkyl-substituted pyrrolidines cannot provide.

Conformational restriction
Class-level
Cyclopropyl: conformational locking & metabolic shielding vs. Ethyl, n-propyl, isobutyl: lack rigidity Non-linear potency shift in nNOS inhibitor series
Cyclopropyl may support target binding enthalpy studies
Class-level nNOS SAR; confirm in target system of interest
Conformational restriction Cyclopropyl rigidity Metabolic shielding

Optimal Research and Procurement Application Scenarios for (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine


Asymmetric Synthesis of CNS-Penetrant Drug Candidates Requiring Defined Amine Basicity

When medicinal chemistry teams aim to modulate the pKa of a central pyrrolidine nitrogen to optimize blood–brain barrier penetration, (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine offers a building block with an intrinsically attenuated amine basicity attributable to the electron-withdrawing cyclopropyl substituent [1]. This is especially relevant for neuroscience targets (e.g., nNOS, muscarinic receptors, orexin receptors) where excessive cationic charge at physiological pH limits CNS exposure. The compound can be directly incorporated as a chiral fragment during late-stage lead optimization without the need for additional protecting-group manipulations to tune basicity.

Stereospecific SAR Exploration Around 2,5-Disubstituted Pyrrolidine Pharmacophores

For structure–activity relationship campaigns exploring the optimal substitution pattern on the pyrrolidine ring, (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine provides a defined, enantiopure entry point that eliminates stereochemical ambiguity [2]. Researchers can use it as a common intermediate for parallel synthesis of amide, sulfonamide, urea, or N-alkyl derivatives, confident that the (2R,5S) configuration is preserved through subsequent transformations. This enables head-to-head comparison of N-functionalized analogs without the confounding variable of variable enantiomeric purity.

Lead Scaffold with Pre-Engineered Metabolic Stability for Oral Drug Programs

In oral drug discovery programs where metabolic stability is a key optimization parameter, the 4-fluorophenyl substituent of this compound avoids the para-hydroxylation liability of unsubstituted phenyl rings while largely circumventing the CYP inhibition and elevated lipophilicity associated with 4-chlorophenyl analogs [3]. This makes the building block a strategically sound choice for hit-to-lead chemistry when the target product profile demands both low intrinsic clearance and a favorable drug–drug interaction risk profile.

Chiral Ligand Synthesis for Asymmetric Catalysis

The rigid, enantiopure cis-2,5-disubstituted pyrrolidine framework is an established scaffold for chiral ligands used in asymmetric catalysis, including ProPhenol-type ligands and organocatalysts [4]. (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine can be N-functionalized to generate novel chiral auxiliaries or ligands whose steric and electronic properties are finely tuned by the cyclopropyl and 4-fluorophenyl substituents. The cyclopropyl group introduces additional steric bulk and conformational rigidity compared to methyl-substituted analogs, potentially leading to improved enantioselectivity in metal-catalyzed transformations.

Application
Selection Property
Validation Focus
CNS-exposure profiling
Cyclopropyl-attenuated amine basicity
Permeability and brain exposure assays
Stereospecific SAR campaigns
(2R,5S) enantiopure entry
Chiral purity verification; enantiomer-specific activity
Metabolic stability profiling
4-Fluorophenyl substitution
Microsomal stability; CYP inhibition liability
Asymmetric catalysis
Rigid cis-2,5-disubstituted scaffold
Enantioselectivity in model reactions
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